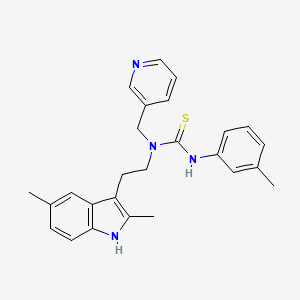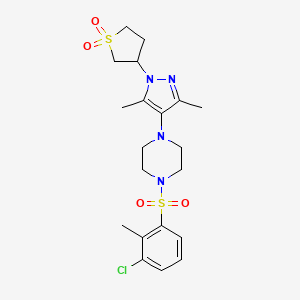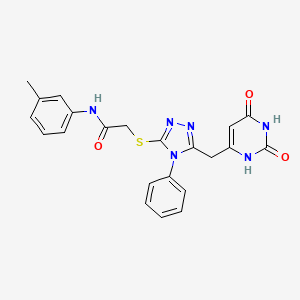
N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(pyridin-3-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(pyridin-3-yl)oxalamide, also known as HPO, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Electrochemical Synthesis and Properties
N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(pyridin-3-yl)oxalamide and related compounds have been investigated in the context of electrochemical synthesis. In a study by Mert, Demir, and Cihaner (2013), an etheric member of N-linked polybispyrroles was synthesized and characterized for its electrochromic and ion receptor properties. This compound exhibited strong stability, reversible redox processes, and good electrochromic material properties, indicating potential applications in metal recovery and ion sensing (Mert, Demir, & Cihaner, 2013).
Nuclear Magnetic Resonance and X-Ray Diffraction Studies
The compound's derivatives have been studied using nuclear magnetic resonance (NMR) and X-ray diffraction methods. Ballesteros et al. (1990) conducted a study to understand the tautomerism of hydroxy- and dihydroxy-pyridine N-oxides. This research provides insights into the molecular structure and behavior of such compounds in solution and in the crystal state, which is valuable for developing applications in molecular design and drug development (Ballesteros et al., 1990).
Synthesis and Characterization of Derivatives
Further research on the synthesis and characterization of this compound derivatives has been conducted. Padhi and Manivannan (2006) explored the synthesis of N-(2-Pyridylmethyl)pyridine-2-methylketimine and its copper-mediated reactions. This work contributes to the understanding of chemical reactions involving such compounds and their potential in creating complex metal-organic structures (Padhi & Manivannan, 2006).
Application in Co-Sensitized Solar Cells
In the field of renewable energy, derivatives of this compound have been investigated for their role in enhancing the performance of dye-sensitized solar cells (DSSCs). Wei et al. (2015) studied a pyridine-anchor co-adsorbent combined with a ruthenium complex in DSSCs. This research shows the potential of such compounds in improving the efficiency of solar cells, highlighting their significance in green energy technologies (Wei et al., 2015).
Oxyfunctionalization Using Burkholderia sp.
The compound and its derivatives have also been explored in the context of biotechnology. Stankevičiūtė et al. (2016) demonstrated the oxyfunctionalization of pyridine derivatives using Burkholderia sp., suggesting applications in synthesizing biologically active substances and polymers with unique properties (Stankevičiūtė et al., 2016).
Catalysis in Organic Chemistry
Lastly, its applications in catalysis were investigated by Zulu et al. (2020), who studied palladium(II) complexes of (pyridyl)imine ligands as catalysts for the methoxycarbonylation of olefins. This research provides insights into the use of these compounds in synthetic organic chemistry, particularly in catalytic processes (Zulu et al., 2020).
Propiedades
IUPAC Name |
N-(2-hydroxy-3-methoxy-2-methylpropyl)-N'-pyridin-3-yloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-12(18,8-19-2)7-14-10(16)11(17)15-9-4-3-5-13-6-9/h3-6,18H,7-8H2,1-2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYDKBLZCVSJOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CN=CC=C1)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(2,5-dimethylphenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate](/img/structure/B2687331.png)



![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[2-(4-hydroxyphenyl)diazen-1-yl]benzoate](/img/structure/B2687337.png)



![3-[5-(3-hydroxypropyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl]propan-1-ol](/img/structure/B2687345.png)


![3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylsulfanylphenyl)pyridazin-4-one](/img/structure/B2687352.png)
